
6-Fluoro-4-morpholinopyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-morpholinopyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-morpholinopyridin-3-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . This intermediate can be further modified to introduce the morpholine group.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-morpholinopyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Fluoro-4-morpholinopyridin-3-amine is an organic compound with a fluorine atom, a morpholine group, and a pyridine ring in its structure. The presence of these functional groups gives it potential biological activity and reactivity in chemical processes. It has shown promise as a kinase inhibitor, particularly against KIF18A, which is involved in cancer cell proliferation and mitosis.
This compound's biological activity has been explored in various studies. As an inhibitor of kinases like KIF18A, it can disrupt cell division, suggesting therapeutic applications in cancer treatment. Additionally, compounds with similar structures may have antimicrobial and anti-inflammatory properties, indicating broader uses in pharmacology.
Studies on the interactions of this compound with biological targets indicate it can bind effectively to proteins involved in cancer progression. Its inhibition of KIF18A shows its ability to interfere with mitotic processes in cancer cells. Further studies are essential to fully understand its binding affinities and mechanisms of action against various targets.
Structural Analogues and Their Properties
Several compounds share structural similarities with this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
6-Fluoro-4-methylpyridin-3-amine | Contains a methyl group instead of morpholine | Potentially different biological activity profile |
5-Fluoro-2-(morpholinomethyl)pyridine | Morpholine attached at a different position | May exhibit distinct pharmacological properties |
4-Morpholinopyridin-3-amines | Lacks fluorine substitution | Often used as intermediates in organic synthesis |
These compounds highlight the uniqueness of this compound due to its specific fluorination and morpholine substitution patterns, which can influence its biological interactions and chemical reactivity.
Applications in Cancer Research
This compound's capability to inhibit certain kinases, such as KIF18A, makes it valuable in cancer research. Inhibiting kinases can disrupt cell division, potentially leading to new cancer treatments. One study showed that a related compound, "6e", displayed broad-spectrum antiproliferative activity against various cancers, including hematological, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .
Use in Agrochemicals and Pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoro-4-morpholinopyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, in anticancer research, the compound may inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-aminopyridine: A similar compound with a fluorine atom at the 3-position and an amino group at the 4-position.
4-Fluoro-3-morpholinopyridine: Another fluorinated pyridine with a morpholine group at the 3-position.
Uniqueness
6-Fluoro-4-morpholinopyridin-3-amine is unique due to the specific positioning of the fluorine and morpholine groups, which can result in distinct biological activities and chemical reactivity compared to other fluorinated pyridines .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 6-Fluoro-4-morpholinopyridin-3-amine, and how can reaction conditions be optimized?
- Synthesis Methodology : A typical approach involves multi-step reactions, including cyclization and functional group transformations. For example, refluxing intermediates with guanidine nitrate and lithium hydroxide in ethanol, followed by purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) . Hydrogenation using palladium on carbon (Pd/C) in methanol may also enhance yield, as demonstrated for structurally similar pyridine derivatives .
- Optimization : Adjusting catalyst loading (e.g., Pd/C concentration), reaction time, or solvent polarity can address low yields (e.g., 24% in related compounds) .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural Confirmation : Use 1H NMR and 13C NMR to analyze chemical shifts, particularly for fluorine and morpholine substituents. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and purity .
- Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures compound reliability for biological assays .
Q. What is the proposed mechanism of action for this compound in pharmacological studies?
- Biological Targets : While not fully elucidated, morpholine-containing pyridines often interact with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic interactions. Fluorine atoms may enhance binding affinity through electronegativity effects .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, morpholine substitution) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Fluorine : Fluorine at the 6-position increases metabolic stability and lipophilicity, improving membrane permeability .
- Morpholine : The morpholine ring enhances solubility and may act as a hydrogen bond acceptor in target binding pockets .
- Experimental Validation : Compare IC50 values of analogs in enzymatic assays (e.g., kinase inhibition) to quantify substituent effects .
Q. How should researchers resolve contradictions in reported synthesis yields or biological data?
- Case Study : In a series of pyrimidine analogs, yields ranged from 24% to 92% due to steric hindrance or side reactions .
- Solutions :
- Low Yields : Optimize stoichiometry (e.g., excess guanidine nitrate) or use microwave-assisted synthesis to accelerate reactions.
- Data Variability : Validate biological results across multiple cell lines or assay formats to distinguish compound-specific effects from experimental noise.
Q. What computational tools are suitable for predicting the reactivity or binding modes of this compound?
- In Silico Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
- DFT Calculations : Analyze electron density maps to predict regioselectivity in substitution reactions .
- Validation : Cross-reference computational predictions with experimental NMR or X-ray crystallography data .
Q. How can impurities or byproducts be minimized during large-scale synthesis?
- Purification Strategies :
Properties
Molecular Formula |
C9H12FN3O |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
6-fluoro-4-morpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C9H12FN3O/c10-9-5-8(7(11)6-12-9)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |
InChI Key |
XBIQVDQWHXYPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.